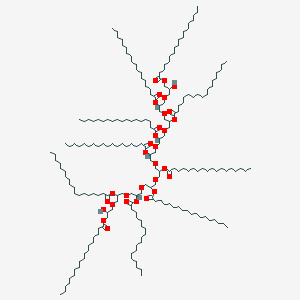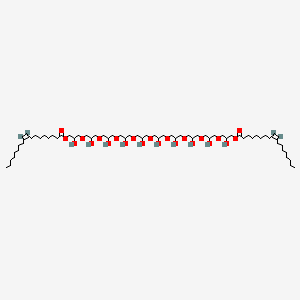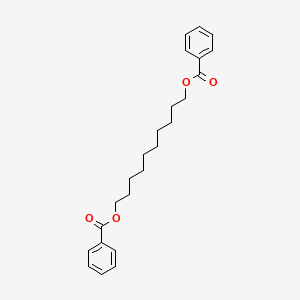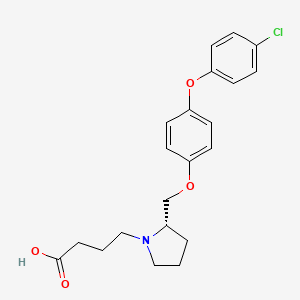
DG-051
描述
DG-051 是一种有效的白三烯 A4 水解酶抑制剂,该酶参与白三烯 B4 的生物合成,白三烯 B4 是一种促炎分子。 这种化合物已被证明能够通过减少白三烯 B4 的产生来预防心脏病发作 .
科学研究应用
DG-051 具有广泛的科学研究应用。在化学领域,它被用作研究白三烯 A4 水解酶抑制的工具。在生物学和医学领域,它正在被研究用于其通过减少炎症来预防心脏病发作的潜力。 该化合物还用于工业研究以开发新的抗炎药物 .
作用机制
DG-051 通过抑制白三烯 A4 水解酶发挥作用,从而减少白三烯 B4 的产生。白三烯 B4 水平的这种降低导致炎症减轻和心脏病发作风险降低。 This compound 的分子靶点是白三烯 A4 水解酶,所涉及的途径是白三烯生物合成途径 .
生化分析
Biochemical Properties
DG-051 plays a crucial role in biochemical reactions by inhibiting leukotriene A4 hydrolase, an enzyme that catalyzes the rate-determining step in the synthesis of leukotriene B4 (LTB4). This inhibition is achieved with an IC50 value of 47 nM . Additionally, this compound inhibits the aminopeptidase activity of LTA4H with IC50 values of 72 nM and 150 nM when tested using the substrates L-alanine p-nitroanilide and prolyl-glycyl-proline peptide, respectively . These interactions suggest that this compound can potentially lead to the accumulation of prolyl-glycyl-proline peptide in vivo .
Cellular Effects
This compound has been shown to influence various cellular processes. By inhibiting leukotriene A4 hydrolase, this compound reduces the production of leukotriene B4, a potent inflammatory mediator. This reduction in leukotriene B4 levels can modulate inflammatory responses in different cell types, including immune cells . Furthermore, this compound’s inhibition of aminopeptidase activity may affect cellular metabolism and protein turnover, leading to changes in cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to leukotriene A4 hydrolase, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, reducing the levels of this pro-inflammatory mediator . Additionally, this compound’s inhibition of the aminopeptidase activity of leukotriene A4 hydrolase suggests that it may also interfere with the degradation of specific peptides, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least two years . In vitro studies have shown that this compound maintains its inhibitory activity over extended periods, suggesting that it does not rapidly degrade . Long-term exposure to this compound in cell cultures has been associated with sustained reductions in leukotriene B4 levels and modulation of inflammatory responses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits leukotriene A4 hydrolase and reduces leukotriene B4 levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis and degradation of leukotrienes. By inhibiting leukotriene A4 hydrolase, this compound disrupts the production of leukotriene B4, a key mediator in inflammatory responses . This inhibition can affect metabolic flux and alter the levels of various metabolites involved in inflammation and immune responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s high oral bioavailability (>80% across species) suggests efficient absorption and distribution in the body . This compound’s interactions with transporters and binding proteins may influence its localization and accumulation in specific tissues, thereby affecting its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with leukotriene A4 hydrolase. This localization is crucial for its inhibitory activity, as it allows this compound to effectively bind to and inhibit the enzyme . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments, further modulating its activity and function .
准备方法
DG-051 的合成涉及几个步骤。一种方法包括 4-碘苯酚与叔丁醇钾在二甲基甲酰胺中的反应,然后加入甲苯磺酸酯化合物。 反应混合物被加热然后进行后处理以得到所需产物 . 工业生产方法通常涉及类似的合成路线,但针对可扩展性和成本效益进行了优化。
化学反应分析
DG-051 经历了各种化学反应,包括取代和还原。这些反应中常用的试剂包括叔丁醇钾、二甲基甲酰胺和氢氧化钠。 这些反应形成的主要产物通常是中间体,它们被进一步加工以得到最终化合物 .
相似化合物的比较
DG-051 在其对白三烯 A4 水解酶的高效力和选择性方面是独一无二的。 类似的化合物包括 SC-57461A 和氨肽酶抑制剂盐酸盐,它们也抑制氨肽酶,但具有不同的选择性和效力 . This compound 由于其高口服生物利用度和降低白三烯 B4 水平的有效性而脱颖而出 .
属性
IUPAC Name |
4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25/h5-12,17H,1-4,13-15H2,(H,24,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCTYSQBVIGZRU-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929916-05-2 | |
| Record name | DG-051 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929916052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DG-051 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6WM2IY2LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid (DG-051) exert its therapeutic effect?
A1: this compound functions as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H) [, ]. LTA4H is an enzyme responsible for the final step in the biosynthesis of leukotriene B4 (LTB4), a potent inflammatory mediator. By inhibiting LTA4H, this compound effectively reduces LTB4 production, thereby mitigating the inflammatory response. This mechanism of action makes this compound a promising therapeutic candidate for inflammatory diseases such as myocardial infarction, stroke, inflammatory bowel disease, and asthma [, ].
Q2: What is the structural basis for the high potency and selectivity of this compound towards LTA4H?
A2: The development of this compound involved a combination of fragment-based crystallography screening and iterative medicinal chemistry optimization []. This approach allowed researchers to identify key structural features contributing to high binding affinity and selectivity for LTA4H. While the publications provided don't detail specific SAR studies, they emphasize that ligand efficiency was closely monitored throughout the optimization process, leading to the identification of this compound with a Kd of 26 nM for LTA4H [].
Q3: What are the pharmacokinetic properties of this compound that make it suitable for clinical development?
A3: this compound exhibits favorable pharmacokinetic properties, including high aqueous solubility (>30 mg/mL) and high oral bioavailability (>80% across species) []. These characteristics are crucial for achieving therapeutic concentrations in vivo and support the feasibility of oral administration for clinical use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



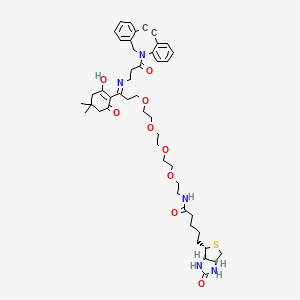
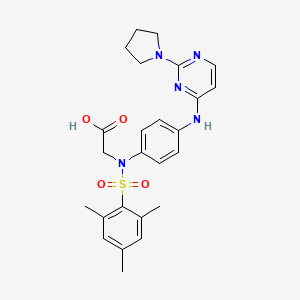
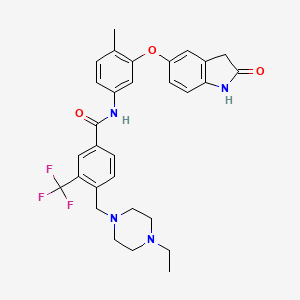
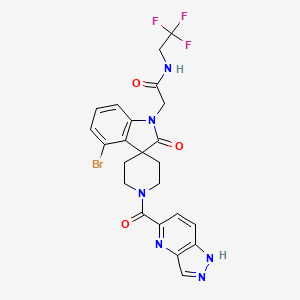
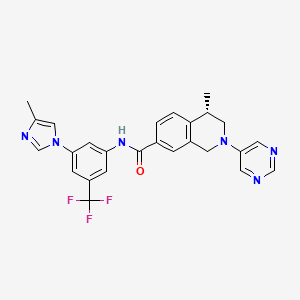
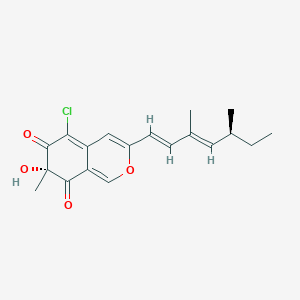

![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone;(2S)-2-hydroxybutanedioic acid](/img/structure/B607024.png)
